molecular formula C9H14O B8765803 4,4,6-Trimethylcyclohex-2-en-1-one CAS No. 13395-73-8

4,4,6-Trimethylcyclohex-2-en-1-one

Cat. No. B8765803
CAS RN: 13395-73-8
M. Wt: 138.21 g/mol
InChI Key: PLXVUZMJQPEWPH-UHFFFAOYSA-N
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Description

4,4,6-Trimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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properties

CAS RN

13395-73-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4,4,6-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O/c1-7-6-9(2,3)5-4-8(7)10/h4-5,7H,6H2,1-3H3

InChI Key

PLXVUZMJQPEWPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=CC1=O)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4,4-dimethyl-cyclohex-2-en-1-one (5.00 g, 40.3 mmol, 1 equiv) in tetrahydrofuran (130 mL) was added to a solution of LHMDS (1 M in tetrahydrofuran, 58.4 mL, 58.4 mmol, 1.45 equiv) in tetrahydrofuran (60 mL) at −78° C. After stirring for 1 h, iodomethane (5.02 mL, 80.6 mmol, 2.0 equiv) was added dropwise to the flask. The cooling bath was immediately removed and the reaction mixture was allowed to warm to room temperature (23° C.). After stirring 11 h, saturated aqueous ammonium chloride solution (50 mL) and distilled water (10 mL) were added to the flask. The layers were separated and the aqueous layer was extracted with three 50-mL portions of ether. The combined organic layers were washed once with brine (10 mL) and dried over sodium sulfate (15 min). Following filtration, volatiles were removed in vacuo, leaving a brown residue which was distilled at 22 torr furnishing 4,4,6-trimethyl-cyclohex-2-en-1-one (10, 3.93 g, 72%) as a clear oil, bp 82-86° C. (Torri, J.; Azzaro, M. Bull. Soc. Chem. Fr. 1978, 283; incorporated herein by reference).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
58.4 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of example III was employed on 12 moles of isobutyraldehyde, 11 moles of methyl isopropenyl ketone and 800 ml of 0.8 M aqueous sodium hydroxide solution. After the reaction was completed the aqueous layer was removed. To the residual organic phase was added an equal volume of benzene and a catalytic amount (ca. 5 g) of p-toluenesulfonic acid. The reaction mixture was heated at reflux with concomitant removal of water via a Dean Stark trap. The usual workup and distillation afforded 897 g (59%) of the desired 4,4,6-trimethyl-2-cyclohexenone (II) with physical constants and spectral data identical with that isolated in Example III. Continued distillation afforded no material containing the 5-hydroxy-2,4,4-trimethylcyclohexanone isolated in Example III where the acid treatment step was omitted.
Quantity
12 mol
Type
reactant
Reaction Step One
Quantity
11 mol
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

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